EIPA hydrochloride is synthesized from amiloride through a series of chemical modifications. It falls under the category of small molecule inhibitors and is classified as a sodium/hydrogen exchanger inhibitor. The compound has garnered attention in pharmacological research due to its potential therapeutic applications in conditions related to ion transport dysregulation.
The synthesis of EIPA hydrochloride typically involves the following steps:
This method allows for the selective modification of amiloride, enhancing its biological activity while maintaining structural integrity. The synthesis can be monitored using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the incorporation of alkyl groups and the formation of the hydrochloride salt .
EIPA hydrochloride has a molecular formula of C₁₃H₁₈ClN₃O, with a molecular weight of approximately 273.75 g/mol. Its structure features:
The compound's three-dimensional conformation can be analyzed using X-ray crystallography or computational modeling to understand its interaction with biological targets.
EIPA hydrochloride participates in several key reactions:
These interactions can be studied using electrophysiological techniques such as patch-clamp recordings to measure changes in ion currents in response to EIPA treatment .
The mechanism by which EIPA hydrochloride exerts its effects involves:
Research indicates that EIPA's inhibitory effects on these channels can lead to significant physiological changes, making it a useful tool in studying ion transport mechanisms .
EIPA hydrochloride exhibits several notable physical and chemical properties:
These properties are essential for determining the compound's suitability for various applications in research and medicine .
EIPA hydrochloride has several significant applications in scientific research:
EIPA hydrochloride (Ethylisopropylamiloride hydrochloride) inhibits TRPP3 (Transient Receptor Potential Polycystic 3) channels through competitive binding at a site overlapping with organic cation inhibitors like tetrapentylammonium (TPeA). The molecular interaction involves EIPA’s amiloride-derived core, where its ethylisopropyl substituent facilitates enhanced hydrophobic interactions within a vestibule near the channel pore. This binding stabilizes the closed conformation of TRPP3, reducing channel open probability by 75% and mean open time by 68% without altering single-channel conductance [3] [8]. Mutagenesis studies indicate that residues in the S5-S6 pore region are critical for this high-affinity blockade, as larger substituents on amiloride analogs (e.g., phenamil) increase inhibitory potency due to improved steric complementarity [3] [9].
Table 1: Inhibitory Potency of Amiloride Analogs on TRPP3 Channels
Compound | IC₅₀ (μM) | Key Structural Features |
---|---|---|
Phenamil | 0.14 | Benzyl-phenyl substituent |
Benzamil | 1.1 | Benzyl substituent |
EIPA | 10.5 | Ethyl-isopropyl substituent |
Amiloride | 143 | Unsubstituted guanidinium group |
Source: Dai et al. (2007) [3]
EIPA hydrochloride exhibits reversible, concentration-dependent TRPP3 inhibition with a half-maximal inhibitory concentration (IC₅₀) of 10.5 μM. This efficacy was established using radiolabeled ⁴⁵Ca²⁺ uptake assays in Xenopus laevis oocytes expressing TRPP3, where 100 μM EIPA reduced Ca²⁺ influx by 66% [1] [3]. Electrophysiological analyses (two-microelectrode voltage clamp) confirmed inhibition of basal Na⁺ currents (IC₅₀: 19.5 μM), with maximal suppression achieved at 100 μM [1] [8]. Inhibition kinetics follow a sigmoidal pattern, indicating positive cooperativity in channel binding. At physiological voltages (-50 mV), EIPA’s onset of action occurs within seconds, and its effects are fully reversible upon washout [3] [9].
EIPA hydrochloride selectively inhibits Na⁺/H⁺ Exchanger 3 (NHE3), triggering autophagy via pH-dependent mTORC1 regulation. At 300 μM, EIPA disrupts intracellular pH (pHi) homeostasis in intestinal epithelial cells (IEC-18 line), causing cytosolic acidification (ΔpHi = -0.8 units). This acidification inactivates mTORC1, leading to ULK1 activation and subsequent autophagosome formation [1] [10]. Key molecular events include:
Table 2: Autophagy Markers Modulated by EIPA Hydrochloride (300 μM)
Autophagy Marker | Change vs. Control | Functional Role |
---|---|---|
LC3-II | ↑ 4.0-fold | Autophagosome membrane expansion |
p62 Degradation | ↑ 3.2-fold | Substrate clearance |
ATG5-12 Conjugation | ↑ 2.8-fold | Autophagosome elongation |
Source: MedChemExpress data [1] [10]
While EIPA hydrochloride demonstrates highest affinity for NHE3, it cross-reacts with other NHE isoforms at varying potencies. Comparative studies show:
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: